![molecular formula C29H66O11Si4 B14468468 Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- CAS No. 70776-64-6](/img/structure/B14468468.png)
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is a complex organosilicon compound. It belongs to the class of cyclic siloxanes, which are known for their unique structural properties and versatile applications in various fields, including materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- typically involves the reaction of silane precursors with appropriate alkoxy groups under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and high yield of the compound. The industrial methods are optimized to minimize waste and energy consumption, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Wirkmechanismus
The mechanism of action of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The alkoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclotetrasiloxane: Another cyclic siloxane with four silicon atoms in the ring.
Cyclopentasiloxane: Contains five silicon atoms in the ring and is used in similar applications.
Uniqueness
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is unique due to its specific alkoxy substitutions, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other cyclic siloxanes may not perform as effectively.
Eigenschaften
CAS-Nummer |
70776-64-6 |
|---|---|
Molekularformel |
C29H66O11Si4 |
Molekulargewicht |
703.2 g/mol |
IUPAC-Name |
tributan-2-yl [2,4,4,6-tetra(butan-2-yloxy)-6-methyl-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate |
InChI |
InChI=1S/C29H66O11Si4/c1-16-23(8)30-41(15)37-43(34-27(12)20-5,35-28(13)21-6)40-44(38-41,36-29(14)22-7)39-42(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4/h23-29H,16-22H2,1-15H3 |
InChI-Schlüssel |
SLFRQASMXKIYIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


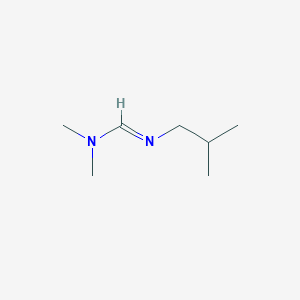
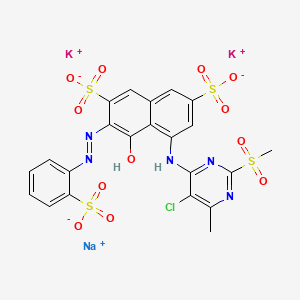
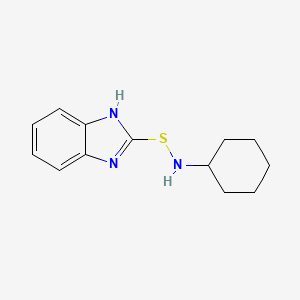
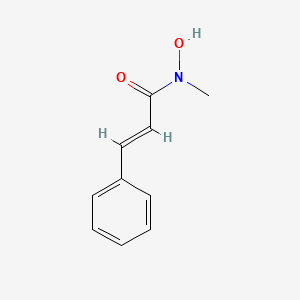
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
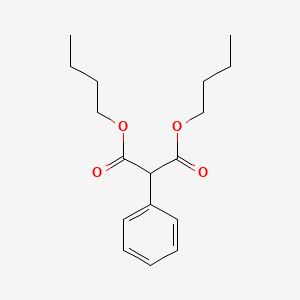
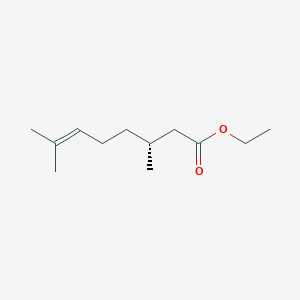
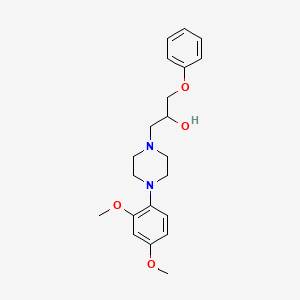
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
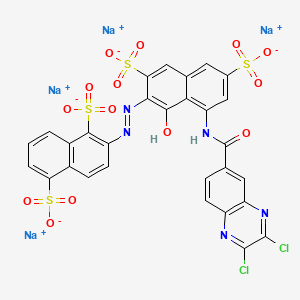
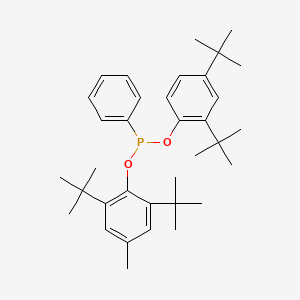

![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
